1-(3-Amino-4-chlorophenyl)ethan-1-one oxime
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Overview
Description
1-(3-Amino-4-chlorophenyl)ethan-1-one oxime is an organic compound with the molecular formula C8H9ClN2O and a molecular weight of 184.62 g/mol . This compound is characterized by the presence of an oxime functional group attached to a phenyl ring substituted with amino and chloro groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Amino-4-chlorophenyl)ethan-1-one oxime can be synthesized through the condensation of 1-(3-amino-4-chlorophenyl)ethan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-chlorophenyl)ethan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso or nitro derivatives.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-Amino-4-chlorophenyl)ethan-1-one oxime is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-chlorophenyl)ethan-1-one oxime involves its interaction with specific molecular targets. For instance, it can act as an acetylcholinesterase reactivator, binding to the enzyme and restoring its activity . Additionally, it may interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-4-chlorophenyl)ethan-1-one: Lacks the oxime group, which affects its reactivity and applications.
1-(3-Amino-4-bromophenyl)ethan-1-one oxime: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
Uniqueness
1-(3-Amino-4-chlorophenyl)ethan-1-one oxime is unique due to the presence of both amino and chloro substituents on the phenyl ring, combined with the oxime functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(NE)-N-[1-(3-amino-4-chlorophenyl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5(11-12)6-2-3-7(9)8(10)4-6/h2-4,12H,10H2,1H3/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXPQQKYWYLPDV-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC(=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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